molecular formula C15H16N2O2S B2746263 N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide CAS No. 2034268-58-9

N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2746263
CAS No.: 2034268-58-9
M. Wt: 288.37
InChI Key: LIEZKZLLAZCBCJ-UHFFFAOYSA-N
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Description

N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and pyridine rings in its structure suggests that it may exhibit interesting chemical and biological properties.

Mechanism of Action

Target of Action

The compound, also known as N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide, is a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis . The compound exhibits significant activity against this bacterium, making it a promising candidate for the treatment of tuberculosis .

Mode of Action

It is known that the compound interacts with its target, mycobacterium tuberculosis h37ra, and inhibits its growth . The molecular interactions of the compound in docking studies reveal its suitability for further development .

Biochemical Pathways

It is known that the compound exhibits anti-tubercular activity, suggesting that it likely affects the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s significant activity against mycobacterium tuberculosis suggests that it likely has favorable pharmacokinetic properties that allow it to reach its target in the body .

Result of Action

The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this bacterium, potentially leading to a reduction in the symptoms of tuberculosis .

Action Environment

It is known that the compound is suitable for further development based on molecular interactions in docking studies , suggesting that it likely has favorable stability and efficacy under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the tetrahydrofuran-3-carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-2,4-5,7,10,12H,3,6,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEZKZLLAZCBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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